molecular formula C16H15Cl2N3 B2771000 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene CAS No. 380309-37-5

9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene

Cat. No.: B2771000
CAS No.: 380309-37-5
M. Wt: 320.22
InChI Key: YHQNNNRQZPECDU-UHFFFAOYSA-N
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Description

9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[631This compound belongs to the class of benzo[cd]indoles, which are known for their biological and pharmacological activities.

Preparation Methods

The synthesis of 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,8-dichloroindole with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene can be compared with other similar compounds, such as:

    6,8-Dichloro-2-(4-methylpiperazin-1-yl)benzo[cd]indole: This compound has a similar structure but may exhibit different chemical and biological properties.

    Other Benzo[cd]indole Derivatives: Various benzo[cd]indole derivatives have been studied for their unique properties and applications.

The uniqueness of 9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[631

Properties

IUPAC Name

6,8-dichloro-2-(4-methylpiperazin-1-yl)benzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-20-5-7-21(8-6-20)16-11-4-2-3-10-12(17)9-13(18)15(19-16)14(10)11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQNNNRQZPECDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C4=C3C2=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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